N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide
Overview
Description
NR-160 is a selective inhibitor of histone deacetylase 6 (HDAC6), with an IC50 value of 0.03 μM . It is known for its cytotoxic effects against various cancer cell lines and its ability to enhance the cytotoxicity of other anti-cancer drugs . The compound has a molecular formula of C25H21F3N6O3 and a molecular weight of 510.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NR-160 involves a multicomponent reaction that includes the formation of a tetrazole ring and the incorporation of a trifluoromethyl group . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures maintained at room temperature or slightly elevated .
Industrial Production Methods
Industrial production of NR-160 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NR-160 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: NR-160 can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of NR-160, which may have different biological activities and properties .
Scientific Research Applications
NR-160 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying HDAC6 inhibition and its effects on cellular processes.
Biology: Employed in research on cell signaling pathways and gene expression regulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
NR-160 exerts its effects by selectively inhibiting histone deacetylase 6 (HDAC6), leading to the accumulation of acetylated α-tubulin and other substrates . This inhibition disrupts cellular processes such as cell division and apoptosis, making it effective against cancer cells . The compound also enhances the cytotoxicity of other anti-cancer drugs by promoting apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
HDAC6 Inhibitors: Compounds such as tubacin and ACY-1215 are also selective inhibitors of HDAC6.
Other HDAC Inhibitors: Compounds like vorinostat and romidepsin inhibit multiple HDAC isoforms but are less selective for HDAC6.
Uniqueness of NR-160
NR-160 is unique due to its high selectivity for HDAC6 over other HDAC isoforms, making it a valuable tool for studying HDAC6-specific pathways and for developing targeted cancer therapies . Its ability to enhance the effects of other anti-cancer drugs further distinguishes it from other HDAC inhibitors .
Properties
IUPAC Name |
N-[(1-benzyltetrazol-5-yl)methyl]-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N6O3/c26-25(27,28)21-9-5-4-8-20(21)24(36)33(14-18-10-12-19(13-11-18)23(35)30-37)16-22-29-31-32-34(22)15-17-6-2-1-3-7-17/h1-13,37H,14-16H2,(H,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWDNULKAXEKII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CN(CC3=CC=C(C=C3)C(=O)NO)C(=O)C4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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